Benzyl-(3-fluoro-benzyl)-amine
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Overview
Description
Benzyl-(3-fluoro-benzyl)-amine is an organic compound that features a benzyl group attached to a 3-fluoro-benzyl group through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3-fluoro-benzyl)-amine typically involves the reaction of benzylamine with 3-fluorobenzyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2NH2+FC6H4CH2Br→C6H5CH2NHCH2C6H4F+HBr
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent choices such as dimethylformamide or tetrahydrofuran are common due to their ability to dissolve both reactants and facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with various electrophiles to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: Benzyl-(3-fluoro-benzyl)-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It can be used to modify peptides and proteins to study their structure and function.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its fluorinated benzyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers to impart unique properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Benzyl-(3-fluoro-benzyl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated benzyl group can enhance binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds and electrostatic interactions, contributing to the overall binding strength and specificity.
Comparison with Similar Compounds
Benzylamine: Lacks the fluorinated benzyl group, resulting in different chemical and biological properties.
3-Fluorobenzylamine: Contains the fluorinated benzyl group but lacks the additional benzyl group, leading to different reactivity and applications.
N-Benzyl-3-fluorobenzylamine: Similar structure but may have different substitution patterns affecting its properties.
Uniqueness: Benzyl-(3-fluoro-benzyl)-amine is unique due to the presence of both benzyl and 3-fluoro-benzyl groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXOBRJGFVKXGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354342 |
Source
|
Record name | Benzyl-(3-fluoro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-79-2 |
Source
|
Record name | Benzyl-(3-fluoro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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